

A Comparative Analysis of Benzyl Heptanoate and Other Benzyl Esters in Perfumery

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Compound of Interest

Compound Name: *Benzyl heptanoate*

Cat. No.: *B1617670*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **benzyl heptanoate** with other frequently utilized benzyl esters in the fragrance industry. The information presented is intended for a scientific audience, with a focus on quantitative data, experimental evaluation methodologies, and the structure-activity relationships that dictate the olfactory performance of these compounds.

Comparative Data of Benzyl Esters

The selection of a benzyl ester in a fragrance formulation is a multifactorial decision, guided by its unique scent profile, volatility, and substantivity. The following table summarizes key physicochemical and olfactory properties of **benzyl heptanoate** and its common analogues. As the carbon chain of the carboxylate moiety elongates, a general trend is observed: a shift from light, fruity-floral top notes to heavier, more tenacious notes with waxy and balsamic characteristics.

Property	Benzyl Acetate	Benzyl Propionate	Benzyl Hexanoate	Benzyl Heptanoate	Benzyl Octanoate	Benzyl Benzoate	Benzyl Salicylate
CAS Number	140-11-4	122-63-4	6938-45-0	5454-21-7	10276-85-4	120-51-4	118-58-1
Molecular Formula	C ₉ H ₁₀ O ₂	C ₁₀ H ₁₂ O ₂	C ₁₃ H ₁₈ O ₂	C ₁₄ H ₂₀ O ₂	C ₁₅ H ₂₂ O ₂	C ₁₄ H ₁₂ O ₂	C ₁₄ H ₁₂ O ₃
Molecular Weight (g/mol)	150.17	164.20	206.29	220.31	234.34	212.24	228.24
Odor Profile	Sweet, floral (jasmine), fruity (pear, banana)	Fruity, floral, slightly balsamic	Green, apricot, fruity, gardenia, jasmine	Fruity, sweet, floral, green, waxy, slightly balsamic. [1]	Herbal, fatty, fruity (peach, pineappl e).[2]	Faint, sweet, balsamic. [3]	Very faint, sweet, floral, slightly balsamic. [4][5]
Boiling Point (°C)	206 - 215	226 - 228	~288 (est.)	295.3.[6][7]	310 - 311.[8][9]	323 - 324	318 - 335.[4][10]
Vapor Pressure @ 25°C (mmHg)	0.164 - 0.177	~0.04 (est.)	~0.004 (est.)	0.0015 - 0.002.[6][11]	0.001.[8][9]	0.0002 - 0.0003	0.00017 - 0.00078. [3][12]
Flash Point (°C)	91 - 102	96	105	107.1.[6][7]	107.8.[8][9]	148	180.[5][10]
logP (o/w)	1.96	~2.4 (est.)	~4.0 (est.)	3.70 - 4.55.[6][11]	4.6 - 5.06.[8][13]	3.97	3.2 - 4.21.[3][14]

Primary Use in Perfumery	Main component in jasmine/gerdenia; floralizer	Fruity-floral modifier	Green and fruity notes	Modifier for white florals, adds waxy/fruit y body	Fruity and herbal notes	Fixative, solvent, modifier	Fixative, blender, UV stabilizer. [4]
Odor Threshold	2 - 270 ppb	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

Note: Some values are estimated based on chemical structure and may vary depending on the source. Odor threshold data is highly dependent on the experimental method and is not consistently available for all compounds.

Experimental Protocols

The evaluation of fragrance materials relies on a combination of instrumental analysis and human sensory perception. Below are detailed methodologies for key experiments used to characterize and compare benzyl esters.

Sensory Evaluation by Trained Panel

Objective: To qualitatively and quantitatively describe the olfactory profile and performance of a fragrance material over time.

Methodology:

- **Panelist Selection:** A panel of 15-20 individuals is selected. Panelists are screened for olfactory acuity, their ability to describe scents using standardized vocabulary, and their lack of specific anosmias.
- **Sample Preparation:** Benzyl esters are diluted to a standard concentration (e.g., 10% in ethanol or diethyl phthalate) to ensure consistent evaluation.
- **Evaluation Procedure (Blotter Test):**

- Standard fragrance blotters are dipped into the prepared solutions to a uniform depth (e.g., 1 cm) and allowed to air-dry for a few seconds.
- Panelists evaluate the blotters in a controlled, odor-free environment with consistent temperature and humidity.
- Evaluations are conducted at specific time intervals to assess the fragrance's evolution:
 - Top Note (0-15 minutes): Initial impression, volatility.
 - Heart/Mid Note (15 minutes - 2 hours): The main character of the fragrance.
 - Base Note/Dry-Down (>2 hours): The substantivity and tenacity of the scent.
- Data Collection: Panelists rate the intensity of various scent descriptors (e.g., fruity, floral, waxy, sweet, balsamic) on a labeled magnitude scale (LMS) or a visual analog scale (VAS). They also provide qualitative descriptions.
- Data Analysis: Statistical analysis (e.g., ANOVA, PCA) is performed on the quantitative data to identify significant differences in the olfactory profiles between the esters.

Dynamic Headspace with Gas Chromatography-Mass Spectrometry (DHS-GC-MS)

Objective: To identify and quantify the volatile organic compounds (VOCs) released from a substrate (e.g., skin, fabric) treated with a benzyl ester, providing a measure of its performance and release profile.

Methodology:

- Sample Preparation: A substrate (e.g., fabric swatch, artificial skin membrane) is treated with a standardized amount of the benzyl ester solution and placed in a temperature-controlled headspace vial.
- Dynamic Headspace Sampling:
 - The vial is purged with a continuous flow of an inert gas (e.g., nitrogen, helium) for a set period.

- The gas stream, carrying the volatilized fragrance molecules, is passed through an adsorbent trap (e.g., Tenax®, charcoal) where the VOCs are collected.
- Thermal Desorption: The trap is rapidly heated in a thermal desorption unit. The desorbed analytes are transferred via a heated transfer line to the GC injector.
- GC-MS Analysis:
 - Gas Chromatograph (GC): The VOCs are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, eluting compounds from most to least volatile.
 - Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparison to a spectral library (e.g., NIST).
- Data Analysis: The area of each compound's peak in the chromatogram is proportional to its concentration in the headspace, allowing for quantitative comparison of the volatility and release rate of different esters.

Gas Chromatography-Olfactometry (GC-O)

Objective: To determine which specific compounds in a complex mixture are responsible for the perceived aroma.

Methodology:

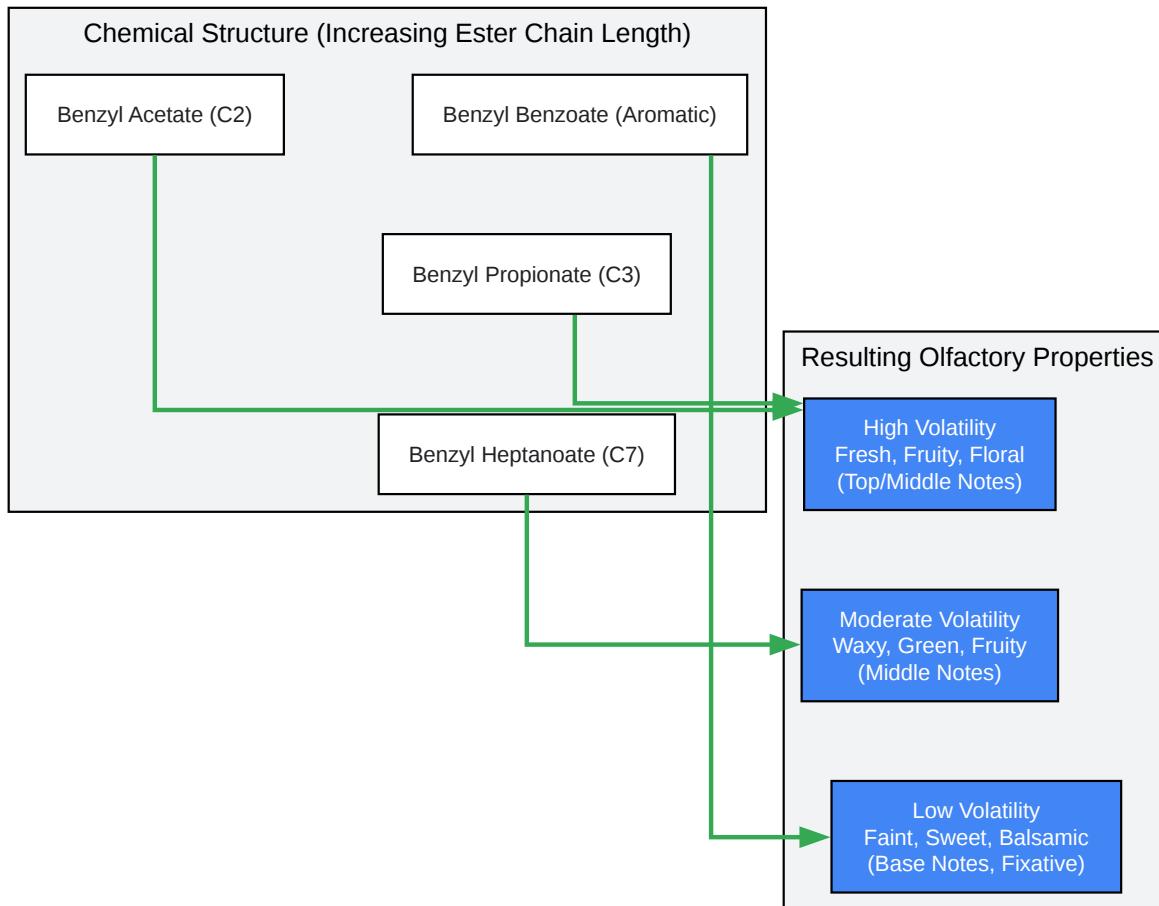
- Sample Injection & Separation: The sample is injected into the GC and separated as described in the GC-MS protocol.
- Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a chemical detector (e.g., MS or Flame Ionization Detector - FID), while the other is directed to a heated sniffing port.
- Olfactometry Port: The effluent directed to the sniffing port is mixed with humidified air to prevent nasal dehydration for the assessor. A trained panelist (or "sniffer") places their nose at the port and records their perceptions in real-time.

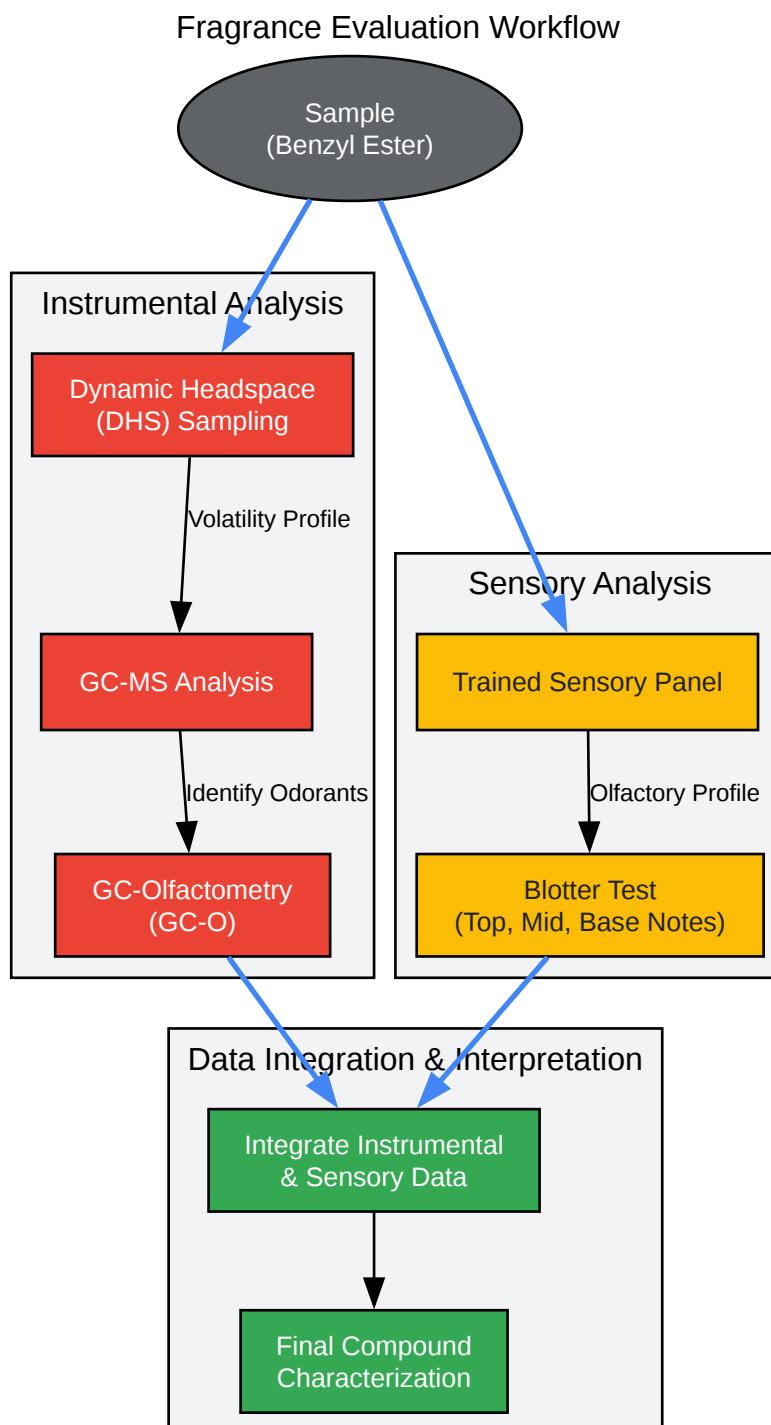
- Data Acquisition: The panelist indicates the start and end time of any perceived odor, describes its quality (e.g., "fruity," "floral"), and rates its intensity. This sensory data is recorded synchronously with the chromatogram from the chemical detector.
- Data Analysis: The resulting "aromagram" is overlaid with the chromatogram. This allows for the direct correlation of a specific scent perception with a specific chemical peak, identifying the odor-active compounds.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the analysis of benzyl esters in perfumery.

Structure-Odor Relationship of Benzyl Esters





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